molecular formula C7H5BrFNO2 B2500078 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene CAS No. 175610-68-1

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Cat. No. B2500078
CAS RN: 175610-68-1
M. Wt: 234.024
InChI Key: XDCQFNXIWGZLMX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by its IUPAC name 5-bromo-1-fluoro-3-methyl-2-nitrobenzene .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions . For instance, 1-Bromo-2-nitrobenzene can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The average mass of this compound is 234.023 Da .


Physical And Chemical Properties Analysis

This compound has a boiling point of 259.4±35.0 °C at 760 mmHg . Its density is approximately 1.7±0.1 g/cm3 . The compound is a pale-yellow to yellow or red-brown solid or liquid .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, focusing on six unique applications:

Organic Synthesis Intermediate

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: is widely used as an intermediate in organic synthesis. Its unique structure, containing bromine, fluorine, and nitro groups, makes it a valuable building block for the synthesis of more complex organic molecules. Researchers utilize it to introduce these functional groups into target compounds, facilitating the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene serves as a precursor for the synthesis of various bioactive molecules. Its structural components are often incorporated into drug candidates to enhance their biological activity, stability, and selectivity. This compound is particularly useful in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Material Science

Material scientists employ 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in the design and synthesis of novel materials. Its incorporation into polymers and other materials can impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These materials find applications in electronics, coatings, and advanced composites .

Agrochemical Development

In the field of agrochemicals, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is used to synthesize active ingredients for pesticides and herbicides. Its functional groups contribute to the efficacy and environmental stability of these compounds, making them more effective in protecting crops from pests and diseases while minimizing environmental impact .

Environmental Chemistry

Environmental chemists utilize 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in the study of pollutant degradation and remediation processes. Its presence in various environmental matrices can serve as a model compound to understand the behavior and transformation of similar pollutants. This research aids in developing strategies for pollution control and environmental protection .

Analytical Chemistry

In analytical chemistry, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods such as chromatography and spectroscopy. This ensures accurate and reliable measurement of similar compounds in complex mixtures .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQFNXIWGZLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

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